3-Indoleacetonitrile

Description

3-Indoleacetonitrile has been reported in Rorippa dubia, Brassica oleracea, and other organisms with data available.

occurs in edible cruciferous vegetables

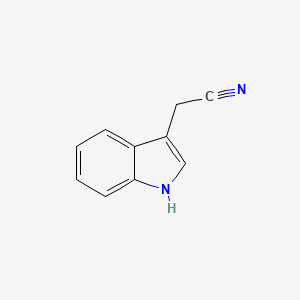

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCPFOBLJMLSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061118 | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-51-7 | |

| Record name | Indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indoleacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG97OFW8JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 - 37 °C | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Camalexin and Indole Glucosinolate Precursor Synthesis: A Technical Guide to the 3-Indoleacetonitrile Biosynthesis Pathway in Brassicaceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 3-indoleacetonitrile (IAN) biosynthesis pathway in the Brassicaceae family, with a primary focus on the model organism Arabidopsis thaliana. IAN is a pivotal metabolic intermediate, standing at the crossroads of auxin homeostasis, indole (B1671886) glucosinolate (IG) metabolism, and the synthesis of the phytoalexin camalexin. Understanding this pathway is crucial for developing novel strategies in crop protection and for the discovery of new bioactive compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Brassicaceae is a multi-step process originating from the amino acid L-tryptophan. This pathway is intricately linked with the biosynthesis of indole glucosinolates and the plant hormone indole-3-acetic acid (IAA), with the intermediate indole-3-acetaldoxime (IAOx) serving as a critical branch-point.

The initial and committing step is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by a pair of partially redundant cytochrome P450 monooxygenases, CYP79B2 and CYP79B3 .[1][2][3] These enzymes are key regulators of the flux of tryptophan into this secondary metabolic pathway.[1][2]

From IAOx, the pathway diverges into three major branches:

-

Indole Glucosinolate (IG) Biosynthesis: IAOx is directed towards the synthesis of indole glucosinolates by the action of another cytochrome P450, CYP83B1 (also known as SUPERROOT2 or SUR2).[4] CYP83B1 converts IAOx to 1-aci-nitro-2-indolyl-ethane, the first committed step in IG biosynthesis.[5] Subsequent enzymatic reactions involving SUR1 (a C-S lyase) and UGT74B1 (an S-glucosyltransferase) lead to the formation of the core indole glucosinolate structure.[4][6]

-

Camalexin Biosynthesis: IAOx can be converted to this compound (IAN) by the cytochrome P450 enzyme CYP71A13 and its close homolog CYP71A12 .[4][7][8] IAN is a direct precursor for the phytoalexin camalexin, a key antimicrobial compound in Arabidopsis.[8]

-

Auxin Biosynthesis: this compound can be hydrolyzed by nitrilases (NIT1, NIT2, NIT3) to produce the primary plant auxin, indole-3-acetic acid (IAA).[9][10] Additionally, IAN can be released from the breakdown of indole glucosinolates by myrosinases like TGG1 and TGG2 , providing another route to auxin synthesis, particularly upon tissue damage.[11]

The intricate regulation at the IAOx branch point highlights the plant's ability to dynamically allocate resources between growth (auxin) and defense (indole glucosinolates and camalexin) in response to developmental and environmental cues.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for key enzymes in the this compound and related biosynthetic pathways. Kinetic parameters are essential for modeling metabolic flux and understanding the efficiency of each enzymatic step.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Notes |

| CYP83B1 | Arabidopsis thaliana | Indole-3-acetaldoxime | 3 | 53 | N-hydroxylates IAOx to 1-aci-nitro-2-indolyl-ethane.[12] |

| Nitrilase | Streptomyces sp. MTCC 7546 | Indole-3-acetonitrile (B3204565) | 1300 | 28 (V_max_ µM/min) | Whole-cell enzyme activity.[12] |

| UGT74B1 | Arabidopsis thaliana | Thiohydroximates | - | - | Not inhibited by its desulfoglucosinolate product, suggesting a partial rapid equilibrium ordered mechanism.[4][13][14] |

Experimental Protocols

Glucosinolate Extraction and Analysis

Accurate quantification of indole glucosinolates is fundamental to studying the flux through the IAN pathway. The following protocol is a widely used method for their extraction and analysis.

Objective: To extract and quantify intact glucosinolates from plant tissue.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Freeze-dryer

-

Methanol (B129727) (70% and 80%, pre-heated to 70°C)

-

DEAE-Sephadex A-25 resin

-

Sulfatase (from Helix pomatia)

-

Ultrapure water

-

HPLC system with a C18 column and UV detector (229 nm)

-

Sinigrin (internal standard)

Protocol:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Lyophilization: Freeze-dry the tissue to a constant weight.

-

Extraction: a. Homogenize the freeze-dried tissue to a fine powder. b. Add a known amount of internal standard (sinigrin). c. Add pre-heated 70% methanol and incubate at 70°C for 20 minutes to inactivate myrosinases. d. Centrifuge and collect the supernatant. Repeat the extraction with 70% methanol and combine the supernatants.

-

Desulfation: a. Prepare a mini-column with DEAE-Sephadex A-25 resin. b. Load the glucosinolate extract onto the column. c. Wash the column with water. d. Add sulfatase solution and incubate overnight at room temperature to cleave the sulfate (B86663) group.

-

Elution and Analysis: a. Elute the desulfoglucosinolates with ultrapure water. b. Analyze the eluate using HPLC. Identify and quantify desulfoglucosinolates based on retention times and peak areas relative to the internal standard.[5][12][14][15][16]

Heterologous Expression and Enzyme Assay of Cytochrome P450s (e.g., CYP79B2)

Characterizing the enzymatic activity of cytochrome P450s is crucial for understanding their role in the pathway.

Objective: To express a plant cytochrome P450 in a heterologous system and perform an in vitro enzyme assay.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector)

-

cDNA of the target CYP (e.g., CYP79B2)

-

IPTG for induction

-

Buffer for protein extraction (e.g., Tris-HCl with glycerol)

-

Substrate (e.g., ¹⁴C-labeled L-tryptophan for CYP79B2)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

TLC plates and developing solvent

-

Phosphorimager or scintillation counter

Protocol:

-

Cloning and Transformation: Clone the full-length cDNA of the target CYP into an appropriate expression vector and transform it into the E. coli expression strain.

-

Protein Expression: a. Grow the transformed E. coli to mid-log phase. b. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

-

Microsomal Fraction Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in buffer and lyse the cells (e.g., by sonication). c. Centrifuge to remove cell debris. d. Perform ultracentrifugation to pellet the microsomal fraction containing the membrane-bound CYP.

-

Enzyme Assay: a. Resuspend the microsomal pellet in assay buffer. b. Set up the reaction mixture containing the microsomal fraction, NADPH-cytochrome P450 reductase, NADPH, and the radiolabeled substrate. c. Incubate at an optimal temperature (e.g., 30°C) for a defined time. d. Stop the reaction (e.g., by adding an organic solvent).

-

Product Analysis: a. Extract the reaction products with an organic solvent. b. Separate the products from the substrate using Thin Layer Chromatography (TLC). c. Visualize and quantify the radiolabeled product using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.[6][9][17]

Gene Expression Analysis by RT-qPCR

Analyzing the transcript levels of biosynthetic genes provides insights into the regulation of the IAN pathway.

Objective: To quantify the expression levels of IAN pathway genes in response to different treatments or in different tissues.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target genes (e.g., CYP79B2, CYP71A13) and reference genes

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from the plant tissue using a suitable kit, ensuring minimal degradation.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (A260/280 ratio) and/or gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, oligo(dT) primers, or random hexamers.

-

qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for the target and reference genes. b. Perform the qPCR reaction using a standard thermal cycling program. c. Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the expression of one or more stable reference genes.[18][19][20]

Visualizations

This compound Biosynthesis Pathway

Caption: Core biosynthesis pathway of this compound in Brassicaceae.

Regulatory Signaling Crosstalk

Caption: Jasmonate and auxin signaling crosstalk in regulating IAN biosynthesis.

Conclusion

The this compound biosynthesis pathway in Brassicaceae is a central hub in plant metabolism, intricately connecting primary and secondary metabolic pathways. Its key intermediates and enzymes are critical for plant growth, development, and defense. A thorough understanding of this pathway, supported by quantitative data and robust experimental protocols, is essential for researchers in plant science and for professionals in drug development seeking to leverage the diverse bioactive compounds produced by these plants. Further research into the kinetic properties of all enzymes in the pathway and the complex regulatory networks will undoubtedly open new avenues for metabolic engineering and the discovery of novel therapeutics.

References

- 1. The Nitrilase ZmNIT2 converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. SUR1: a unique ATP-binding cassette protein that functions as an ion channel regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin [frontiersin.org]

- 11. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic analysis of Arabidopsis glucosyltransferase UGT74B1 illustrates a general mechanism by which enzymes can escape product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 16. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. researchgate.net [researchgate.net]

Natural Sources of 3-Indoleacetonitrile in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleacetonitrile (IAN) is a pivotal secondary metabolite in the plant kingdom, functioning as a phytoalexin and a precursor to the essential plant hormone indole-3-acetic acid (IAA).[1][2] Its presence is most notably concentrated in the Brassicaceae family, which includes a variety of common dietary vegetables. This technical guide provides a comprehensive overview of the natural sources of IAN in plants, its biosynthetic pathway, quantitative data on its occurrence, and detailed methodologies for its extraction and analysis.

Natural Occurrence of this compound in the Plant Kingdom

This compound is prominently found in cruciferous vegetables.[3] Plant families and specific species that are known to contain IAN include:

-

Brassicaceae (Cruciferae) Family: This family is the most significant natural source of IAN. It is prevalent in vegetables such as cabbage (Brassica oleracea), cauliflower (Brassica oleracea), broccoli (Brassica oleracea), and Brussels sprouts (Brassica oleracea).[3][4] The compound has also been specifically reported in Rorippa dubia.[5]

-

Other Plant Species: While the primary focus is on Brassicaceae, IAN's role as an auxin precursor suggests its presence in a wider range of plants, though often at lower concentrations.

IAN's function extends beyond being a metabolic intermediate. It is classified as a phytoalexin, an antimicrobial compound produced by plants to defend against pathogens.[2][3] Additionally, it plays a role in plant defense against herbivores.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data for IAN in various Brassica vegetables.

| Plant Species | Common Name | Plant Part | Concentration of this compound (µg/g dry weight) | Reference |

| Brassica oleracea var. italica | Broccoli | Florets | > 44 | [6] |

| Brassica oleracea var. botrytis | Cauliflower | Florets | > 44 | [6] |

| Brassica rapa var. pekinensis | Chinese Cabbage | Leaves | > 44 | [6] |

| Brassica oleracea var. capitata | Cabbage | Leaves | Not Quantified (below detection limit) | [6] |

Note: The data is based on a study utilizing capillary electrophoresis with UV detection. The exact concentration in some samples was above the limit of detection but not precisely quantified in the provided summary.

Biosynthesis of this compound in Plants

This compound is synthesized from the amino acid tryptophan via the indole-3-acetaldoxime (IAOx) pathway.[7] This pathway is a key route for the production of indole-containing defense compounds and the auxin IAA.

The key steps in the biosynthesis of IAN are:

-

Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): This initial step is catalyzed by cytochrome P450 enzymes.

-

Conversion of Indole-3-acetaldoxime to this compound: IAOx is subsequently converted to IAN.

From IAN, the pathway can then lead to the production of indole-3-acetic acid (IAA).

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound from plant tissues. These protocols are synthesized from various published methods for indole (B1671886) compounds.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of IAN from fresh plant tissue.

Materials:

-

Fresh plant tissue (e.g., broccoli florets, cabbage leaves)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction solvent: Dimethylformamide (DMF)-methanol, 4:1 (v/v)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction:

-

Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

-

Add 1 mL of the DMF-methanol (4:1, v/v) extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an analysis vial.

-

Storage: If not analyzed immediately, store the extract at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method describes the analysis of IAN using HPLC with fluorescence detection, which offers high sensitivity and selectivity.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: Linear gradient from 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: 280 nm

-

Emission Wavelength: 360 nm

-

-

Column Temperature: 30°C.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.

-

Sample Analysis: Inject the filtered plant extract onto the HPLC system.

-

Quantification: Identify the IAN peak based on the retention time of the standard. Quantify the amount of IAN in the sample by comparing the peak area to the standard curve.

Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the confirmation and quantification of IAN. Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp at 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-300.

Procedure:

-

Derivatization (Silylation):

-

Evaporate a portion of the plant extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat at 60°C for 30 minutes.

-

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Data Analysis: Identify the derivatized IAN peak based on its retention time and mass spectrum (characteristic ions).

Conclusion

This compound is a significant natural product found predominantly in Brassicaceae vegetables. Its roles as a phytoalexin and a key intermediate in auxin biosynthesis make it a compound of interest for researchers in plant science, natural products chemistry, and drug development. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of IAN from plant sources, enabling further investigation into its biological activities and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rapid measurement of indole levels in Brassica vegetables using one millilitre binary organic extraction solvent and capillary electrophoresis-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Indoleacetonitrile: Discovery, Historical Context, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacetonitrile (IAN), a nitrile derivative of indole (B1671886), is a naturally occurring compound of significant interest in plant biology, biochemistry, and pharmacology. Historically recognized as a precursor to the primary plant hormone auxin, indole-3-acetic acid (IAA), IAN's biological roles have expanded to include its function as a key intermediate in the biosynthesis of plant defense compounds and as a molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical context, chemical properties, and biological significance of this compound, with a focus on experimental protocols and signaling pathways relevant to researchers in the life sciences.

Discovery and Historical Context

This compound was first identified as a naturally occurring plant growth substance.[1] Its discovery was closely linked to the intensive research in the mid-20th century aimed at isolating and identifying the chemical nature of auxin, the principal hormone controlling plant growth and development. Early studies on extracts from various plant tissues, particularly from cabbage (Brassica oleracea), revealed the presence of a substance that could be converted to the biologically active auxin, indole-3-acetic acid (IAA).[1] This substance was identified as this compound.

Initially, IAN was considered primarily as an intermediate in a tryptophan-dependent pathway of IAA biosynthesis.[2] This pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to IAN. Subsequently, IAN is hydrolyzed by nitrilase enzymes to produce IAA.[3] This established IAN as a crucial, albeit indirect, player in the regulation of plant growth.

Further research into plant defense mechanisms, particularly in cruciferous vegetables, unveiled another significant role for IAN. It was discovered to be a key precursor in the biosynthesis of camalexin (B168466), a major phytoalexin in Arabidopsis thaliana.[4][5] Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack, highlighting IAN's dual role in both growth and defense.[6]

In recent years, the biological activities of IAN have been explored beyond the plant kingdom. Studies have investigated its potential as an anti-inflammatory, antiviral, and anticancer agent, opening new avenues for research and drug development.[7][8]

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic clear yellow-brown to brown appearance after melting.[9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈N₂ | [10] |

| Molecular Weight | 156.18 g/mol | [3][11] |

| CAS Number | 771-51-7 | [3] |

| Melting Point | 33-37 °C | [9][11] |

| Boiling Point | 157-160 °C at 0.2 mmHg | [3][9] |

| Appearance | Solid | [3][11] |

| Solubility in Water | 1587 mg/L at 25 °C (estimated) | [4] |

| Flash Point | > 110 °C | [4] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC#N | [11] |

| InChI | InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 | [11] |

Experimental Protocols

Synthesis of this compound from Gramine (B1672134)

This protocol describes the synthesis of this compound from gramine via nucleophilic substitution with cyanide.

Materials:

-

Gramine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve gramine in DMSO.

-

Addition of Cyanide: Carefully add a molar excess of sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (ether) layer. Repeat the extraction of the aqueous layer with diethyl ether two more times.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization.

Isolation of this compound from Brassica oleracea (Cabbage)

This protocol outlines a general procedure for the extraction and purification of IAN from cabbage.

Materials:

-

Fresh cabbage (Brassica oleracea) leaves

-

Rotary evaporator

-

Homogenizer or blender

-

Centrifuge and centrifuge tubes

-

Filter paper

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Sample Preparation: Wash fresh cabbage leaves thoroughly and chop them into small pieces. Freeze-dry or air-dry the plant material to remove water.

-

Extraction: Homogenize the dried plant material in a mixture of methanol and dichloromethane (1:1 v/v).[12] Stir or sonicate the mixture for a defined period to ensure efficient extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of methanol/water and hexane. Shake vigorously in a separatory funnel. The nonpolar compounds will partition into the hexane layer, while the more polar compounds, including IAN, will remain in the aqueous methanol layer. Discard the hexane layer.

-

Further Extraction: Extract the aqueous methanol layer multiple times with dichloromethane. Combine the dichloromethane extracts.

-

Drying and Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a semi-purified extract containing IAN.

-

Purification: Purify the IAN from the semi-purified extract using column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., ethyl acetate in hexane) to isolate the pure compound. Monitor the fractions by TLC.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of IAN in plant extracts using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[13]

Instrumentation:

-

HPLC system equipped with a pump, autosampler, and fluorescence detector.

-

C18 reversed-phase column.

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock solution of IAN standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Prepare plant extracts as described in the isolation protocol. The final extract should be dissolved in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection: Excitation wavelength at 280 nm and emission wavelength at 350 nm.[13]

-

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Identify the IAN peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantification: Quantify the amount of IAN in the samples by comparing the peak area with the standard curve.

Avena Coleoptile Curvature Test for Auxin Activity

This classic bioassay is used to determine the biological activity of auxins.[3][9]

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes

-

Glass holders for seedlings

-

Razor blades

-

Red light source

-

Dark growth chamber

-

Test solution of this compound

Procedure:

-

Seedling Growth: Germinate oat seeds in the dark. After germination, expose the seedlings to a short period of red light to inhibit mesocotyl elongation. Grow the seedlings in a dark, humid environment until the coleoptiles are 2-3 cm long.

-

Coleoptile Preparation: Using a sharp razor blade, decapitate the coleoptiles by removing the apical 1 mm.

-

Agar Block Preparation: Prepare agar blocks (e.g., 1% agar). For the test, dissolve the substance to be tested (IAN) in the molten agar before it solidifies. Prepare control blocks with no added substance.

-

Application of Agar Blocks: Place a small agar block containing the test substance asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubation: Place the seedlings back in the dark, humid chamber for 90-120 minutes.

-

Measurement: After the incubation period, measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the substance in the agar block.

Signaling Pathways

Auxin Biosynthesis and the Role of this compound

This compound is a key intermediate in a major tryptophan-dependent pathway for the biosynthesis of indole-3-acetic acid (IAA). The pathway begins with the amino acid tryptophan.

In this pathway, the cytochrome P450 enzymes CYP79B2 and CYP79B3 catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx).[5] Subsequently, another cytochrome P450, CYP71A13, converts IAOx to this compound (IAN).[5] Finally, nitrilase enzymes, such as ZmNIT2 in maize, hydrolyze IAN to produce the active auxin, indole-3-acetic acid (IAA).[3]

TIR1/AFB-Mediated Auxin Signaling

The perception of auxin and the subsequent downstream signaling cascade are primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins.

In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTORS (ARFs), preventing them from regulating the expression of auxin-responsive genes.[14][15] When auxin (IAA, produced from IAN) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein, which is part of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex, and the Aux/IAA repressor.[14][15] This interaction leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[14] The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate or repress the transcription of auxin-responsive genes, ultimately leading to various physiological responses.[15]

Camalexin Biosynthesis Pathway

This compound is a critical intermediate in the biosynthesis of the phytoalexin camalexin in Arabidopsis thaliana. This pathway represents a key branch of tryptophan metabolism dedicated to plant defense.

The biosynthesis of camalexin from IAN begins with the conjugation of IAN to glutathione (GSH), a reaction catalyzed by the glutathione S-transferase GSTF6.[4][14] The resulting glutathione-IAN conjugate is then catabolized by γ-glutamyl transpeptidases (GGTs) and phytochelatin (B1628973) synthase (PCS) to form cysteine-IAN (Cys-IAN).[4][14] The final two steps, the conversion of Cys-IAN to dihydrocamalexic acid (DHCA) and the subsequent oxidation of DHCA to camalexin, are both catalyzed by the cytochrome P450 enzyme CYP71B15 (also known as PAD3).[5][16]

Applications in Drug Development

Beyond its roles in plant biology, this compound and its derivatives have attracted attention in the field of drug development. Research has demonstrated that IAN exhibits a range of biological activities, including:

-

Antiviral Activity: IAN has been shown to be effective against influenza A virus and has been investigated for its potential against SARS-CoV-2.[7]

-

Anti-inflammatory Effects: Studies have shown that derivatives of indolyl-3-acetonitrile can inhibit the production of nitric oxide and PGE2 in lipopolysaccharide-induced macrophage cells, suggesting anti-inflammatory properties.[8]

-

Anticancer Potential: As a dietary indole found in cruciferous vegetables, IAN is part of a class of compounds that have been associated with a reduced risk of certain cancers.[4] Its structural similarity to other indole compounds with known therapeutic effects makes it a scaffold of interest for the development of new anticancer agents.[15]

The diverse biological activities of this compound underscore its importance as a lead compound for the development of novel therapeutics.

Conclusion

This compound, once primarily known as a precursor to the plant hormone auxin, has emerged as a multifaceted molecule with critical roles in plant growth, defense, and potentially, human health. Its well-defined biosynthetic pathways and its involvement in key signaling cascades make it an important subject of study for plant scientists. Furthermore, its demonstrated antiviral, anti-inflammatory, and potential anticancer properties present exciting opportunities for drug discovery and development. This technical guide provides a foundational understanding of IAN, offering researchers the necessary background and experimental frameworks to further explore the fascinating biology and therapeutic potential of this indole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. doubtnut.com [doubtnut.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assigning Gene Function in Biosynthetic Pathways: Camalexin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

3-Indoleacetonitrile: A Key Phytoalexin in Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Indoleacetonitrile (IAN), a naturally occurring indole (B1671886) alkaloid, plays a crucial role in the defense mechanisms of various plant species, particularly within the Brassicaceae family. As a phytoalexin, its synthesis is induced in response to pathogen attack, where it exhibits significant antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of the biosynthesis of IAN, its mode of action against plant pathogens, and the mechanisms employed by some fungi to detoxify this defensive compound. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of IAN are presented, alongside quantitative data on its production in elicited plant tissues and its efficacy against key phytopathogens. Furthermore, this guide includes visual representations of key pathways and experimental workflows to facilitate a deeper understanding of IAN's role in plant immunity.

Introduction

Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend themselves against a myriad of pathogens. A key component of this defense strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate at the site of infection[1]. This compound (IAN) has been identified as a significant phytoalexin, particularly in cruciferous vegetables like cabbage, broccoli, and mustard[2]. Its production is triggered by various biotic and abiotic elicitors, signifying its role in the plant's inducible defense response.

IAN's defensive capabilities are attributed to its ability to disrupt pathogen metabolism and inhibit critical processes such as biofilm formation[3]. This has made IAN and its derivatives subjects of interest not only for understanding plant-pathogen interactions but also for the development of novel antimicrobial agents. This guide aims to provide a detailed technical overview of the current knowledge on IAN as a phytoalexin, catering to researchers, scientists, and professionals in the field of drug development.

Biosynthesis of this compound

The biosynthesis of IAN in plants primarily follows a tryptophan-dependent pathway, with indole-3-acetaldoxime (IAOx) serving as a key intermediate. This pathway is distinct from the primary route for the biosynthesis of the plant hormone indole-3-acetic acid (IAA), although IAN can be a precursor to IAA in some instances[4][5].

The biosynthetic pathway can be summarized as follows:

-

Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step involves the conversion of the amino acid L-tryptophan to IAOx. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana[6].

-

Indole-3-acetaldoxime (IAOx) to this compound (IAN): IAOx is then converted to IAN. This step is also enzymatically mediated, though the specific enzymes can vary between plant species.

dot

Caption: Biosynthetic pathway of this compound from L-Tryptophan.

Role in Plant Defense and Antimicrobial Activity

IAN is a potent antimicrobial agent against a range of plant pathogens. Its accumulation at the site of infection creates a toxic environment that can inhibit pathogen growth and development. The antimicrobial activity of IAN is often targeted and can vary depending on the attacking organism[2].

Mechanism of Action

The precise mechanisms by which IAN exerts its antimicrobial effects are multifaceted and can include:

-

Disruption of Cell Membranes: Like many phytoalexins, IAN is lipophilic and can intercalate into and disrupt the integrity of pathogen cell membranes.

-

Inhibition of Metabolism: IAN can interfere with essential metabolic pathways within the pathogen, leading to a cessation of growth and proliferation[2].

-

Prevention of Biofilm Formation: IAN has been shown to reduce biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli at concentrations that do not inhibit their growth[3][7].

Quantitative Data on Antimicrobial Efficacy

While extensive data on the Minimum Inhibitory Concentration (MIC) of pure IAN against a wide range of plant pathogens is still being compiled, studies on related indole phytoalexins and derivatives provide insights into its potential efficacy. The following table summarizes the available data on the antifungal activity of IAN and related compounds.

| Compound | Pathogen | Efficacy Metric | Value (µg/mL) | Reference |

| Brassilexin | Pseudomonas aeruginosa | MIC | 400 | [3] |

| Indole Derivatives | Fusarium graminearum | Inhibition Rate | >76% at 50 µg/mL | [8] |

| Indole Derivatives | Alternaria brassicae | Inhibition Rate | >76% at 50 µg/mL | [8] |

| Z2 (Indole Derivative) | Botrytis cinerea | EC50 | 2.7 | [1] |

Elicitation and Accumulation in Plant Tissues

The production of IAN is an inducible response, meaning its concentration in plant tissues significantly increases upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Various chemical elicitors can also be used to artificially induce the biosynthesis and accumulation of IAN and other phytoalexins.

Quantitative Data on Elicited Accumulation

Studies have shown that treating Brassica species with elicitors such as silver nitrate (B79036) can lead to a significant accumulation of phytoalexins. While specific quantitative data for IAN is limited, the accumulation of related indole phytoalexins provides a strong indication of the potential for IAN induction.

| Plant Species | Elicitor | Phytoalexin | Concentration (µg/g fresh weight) | Reference |

| Brassica juncea | Silver Nitrate (10⁻³ M) | Methoxybrassinin | ~150 | [2] |

| Brassica juncea | Silver Nitrate (10⁻³ M) | Cyclobrassinin | ~120 | [2] |

| Brassica napus | Silver Nitrate (10⁻³ M) | Methoxybrassinin | ~80 | [2] |

| Brassica napus | Silver Nitrate (10⁻³ M) | Cyclobrassinin | ~60 | [2] |

dot

Caption: Signaling pathway for elicitor-induced IAN production.

Detoxification by Plant Pathogens

Successful plant pathogens have often evolved mechanisms to overcome the host's chemical defenses. This includes the detoxification of phytoalexins like IAN. Fungal necrotrophs, for instance, can metabolize IAN into less toxic compounds, allowing them to colonize the host tissue more effectively. A common detoxification strategy involves the enzymatic conversion of IAN to indole-3-carboxylic acid or other inactive derivatives. Understanding these detoxification pathways is crucial for developing durable resistance strategies in crops and for designing fungicides that are less susceptible to pathogen metabolism.

dot

Caption: General detoxification pathway of IAN by a plant pathogen.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of IAN as a phytoalexin.

Extraction of this compound from Plant Tissues

This protocol is adapted for the extraction of IAN from Brassica leaf tissue.

Materials:

-

Fresh or freeze-dried Brassica leaf tissue

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Liquid nitrogen (for fresh tissue)

-

Mortar and pestle or homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation: For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, grind to a fine powder using a homogenizer.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a flask. Add ethyl acetate at a ratio of 10:1 (v/w) (e.g., 10 mL of ethyl acetate for 1 g of tissue).

-

Maceration: Macerate the mixture on a shaker at room temperature for 24 hours in the dark to prevent photodegradation of indole compounds.

-

Filtration and Centrifugation: Filter the extract through cheesecloth to remove large debris. Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet finer particles.

-

Drying: Decant the supernatant and dry it over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of HPLC-grade methanol (B129727) or acetonitrile (B52724) for subsequent analysis. Store the extract at -20°C until use.

dot

Caption: Workflow for the extraction of this compound from plant tissue.

Quantification of this compound by HPLC

This protocol outlines a reverse-phase HPLC method with fluorescence detection for the quantification of IAN.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Settings: Excitation at 280 nm, Emission at 360 nm.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 50 | 50 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 36 | 90 | 10 |

| 45 | 90 | 10 |

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of IAN in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.

-

Sample Analysis: Inject the reconstituted plant extracts and the standard solutions onto the HPLC system.

-

Quantification: Identify the IAN peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration of IAN in the samples by integrating the peak area and comparing it to the standard curve.

Antifungal Bioassay: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of IAN against a filamentous plant pathogen such as Leptosphaeria maculans.

Materials:

-

Pure IAN standard.

-

Leptosphaeria maculans culture.

-

Potato Dextrose Broth (PDB) or a suitable liquid medium for the test fungus.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving IAN.

Procedure:

-

Inoculum Preparation: Grow the fungus on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed. Harvest the spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

-

Preparation of IAN dilutions: Prepare a stock solution of IAN in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions of the IAN stock solution in the liquid growth medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 500 µg/mL down to 0.98 µg/mL). Ensure the final DMSO concentration in all wells is below 1% to avoid solvent toxicity.

-

Inoculation: Add the prepared fungal spore suspension to each well containing the IAN dilutions.

-

Controls: Include a positive control (medium with inoculum but no IAN) and a negative control (medium only). Also include a solvent control (medium with inoculum and the highest concentration of DMSO used).

-

Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 22-25°C) for a period sufficient for visible growth in the positive control wells (typically 48-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of IAN that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound stands out as a critical phytoalexin in the defense arsenal (B13267) of Brassica and other plant species. Its inducible nature and broad-spectrum antimicrobial activity underscore its importance in plant immunity. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers investigating plant-pathogen interactions and for professionals exploring natural compounds for the development of novel antimicrobial agents. Further research into the specific molecular targets of IAN and the diversity of detoxification mechanisms in pathogens will undoubtedly pave the way for innovative strategies in crop protection and drug discovery.

References

- 1. Complexity of Brassica oleracea–Alternaria brassicicola Susceptible Interaction Reveals Downregulation of Photosynthesis at Ultrastructural, Transcriptional, and Physiological Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Hormonal Role of 3-Indoleacetonitrile: An In-Depth Analysis of its Auxinic Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Indoleacetonitrile (IAN) is a naturally occurring plant metabolite that exhibits auxin activity, playing a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the mechanism of action of IAN as an auxin, with a primary focus on its role as a precursor to the principal auxin, indole-3-acetic acid (IAA). This document details the enzymatic conversion of IAN to IAA, presents quantitative data on enzyme kinetics and physiological responses, and provides detailed experimental protocols for key assays. Furthermore, it elucidates the downstream signaling cascade initiated by the IAN-derived IAA, a critical aspect of auxin-mediated gene regulation. The current scientific consensus, supported by the lack of evidence for direct binding to auxin receptors, indicates that IAN's auxin activity is predominantly indirect, functioning as a pro-hormone that is metabolized to the active auxin, IAA.

The Indirect Auxin Activity of this compound: A Pro-Hormone Model

The primary mechanism by which this compound exerts its auxin effects is through its conversion to indole-3-acetic acid (IAA). This conversion is a critical step in a tryptophan-independent pathway of auxin biosynthesis. While several pathways for IAA synthesis exist in plants, the pathway involving IAN is of significant interest, particularly in certain plant families like Brassicaceae.

The conversion of IAN to IAA is catalyzed by a class of enzymes known as nitrilases (EC 3.5.5.1). In the model plant Arabidopsis thaliana, there are four known nitrilases, with NIT1, NIT2, and NIT3 being primarily responsible for the hydrolysis of IAN to IAA.[1][2] Mutant studies have shown that plants with defects in the NIT1 gene exhibit reduced sensitivity to the auxin-like effects of IAN, while still responding normally to IAA.[1] This provides strong genetic evidence that the conversion of IAN to IAA is necessary for its biological activity. Overexpression of nitrilases, such as NIT2, leads to increased sensitivity to IAN and a more rapid turnover of exogenously applied IAN into IAA.[1]

While the predominant role of IAN is that of an IAA precursor, the possibility of direct auxin activity has been considered. However, there is currently no direct evidence to suggest that IAN binds to the TIR1/AFB family of auxin receptors to initiate the canonical auxin signaling cascade.[3][4] Competitive binding assays and in vitro binding studies have focused on IAA and synthetic auxins, with no data indicating a significant affinity of IAN for these receptors.[3][5][6][7][8] Therefore, the scientific consensus supports a pro-hormone model for IAN's auxin activity.

Quantitative Data on IAN Metabolism and Auxin Activity

The efficiency of IAN's conversion to IAA and its subsequent physiological effects can be quantified. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Arabidopsis thaliana Nitrilases for this compound

| Enzyme | K_m (µM) | V_max (nmol mg⁻¹ min⁻¹) | Reference |

| AtNIT1 | 11.1 | 38 | [9] |

| AtNIT2 | - | - | [9] |

| AtNIT3 | 30.1 | 15 | [9] |

Note: Data for AtNIT2 was not explicitly provided in the cited source. The V_max values were determined at 30°C and pH 8.0.

Table 2: Comparative Auxin Activity of IAN and IAA on Arabidopsis thaliana Root Elongation

| Compound | Concentration for 50% Inhibition (IC₅₀) | Relative Activity (IAA=1) | Reference |

| IAA | ~0.1 µM | 1 | Implied from various auxin bioassays |

| IAN | >10 µM | <0.01 | Inferred from mutant studies[1] |

Note: The IC₅₀ for IAN is significantly higher than for IAA, reflecting its indirect mode of action which is dependent on the rate of its conversion to IAA.

Signaling Pathways

The auxin activity of this compound is realized through a two-stage process: its metabolic conversion to IAA, followed by the canonical IAA signaling pathway.

Metabolic Conversion of IAN to IAA

The conversion of IAN to IAA is a single enzymatic step catalyzed by nitrilase. This pathway is a branch of the tryptophan-independent auxin biosynthesis route.

Canonical Auxin (IAA) Signaling Pathway

Once IAN is converted to IAA, the newly synthesized IAA triggers the well-established auxin signaling cascade, leading to changes in gene expression and ultimately, physiological responses.

Experimental Protocols

In Vitro Nitrilase Activity Assay

This protocol describes a spectrophotometric method to determine the activity of nitrilases in converting IAN to IAA.

Objective: To quantify the rate of IAA production from IAN by a purified nitrilase enzyme.

Materials:

-

Purified nitrilase enzyme

-

This compound (IAN) stock solution (in DMSO or ethanol)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Salkowski reagent (0.5 M FeCl₃ in 35% perchloric acid)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 500 µL)

-

IAN stock solution (to a final concentration of 1 mM)

-

Purified nitrilase enzyme (e.g., 1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of Salkowski reagent (500 µL).

-

Color Development: Incubate the mixture at room temperature for 30 minutes to allow for color development.

-

Measurement: Measure the absorbance at 530 nm using a spectrophotometer.

-

Quantification: Determine the concentration of IAA produced by comparing the absorbance to a standard curve of known IAA concentrations.

Arabidopsis Root Elongation Assay

This bioassay is used to assess the auxin activity of IAN by measuring its effect on root growth inhibition in Arabidopsis thaliana seedlings.

Objective: To determine the dose-response relationship of IAN on root elongation.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

-

Sterile petri dishes

-

IAN stock solution (in DMSO or ethanol)

-

Growth chamber

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds.

-

Sow the seeds on MS agar plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

-

Germination and Growth:

-

Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

-

Grow the seedlings vertically for 4-5 days.

-

-

Treatment:

-

Prepare MS agar plates containing a range of IAN concentrations (e.g., 0, 1, 10, 50, 100 µM).

-

Transfer the 4-5 day old seedlings to the IAN-containing plates.

-

-

Measurement:

-

Mark the position of the root tips at the time of transfer.

-

After 3-5 days of further growth, scan the plates.

-

Measure the length of the new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

-

-

Analysis:

-

Calculate the percentage of root growth inhibition for each IAN concentration relative to the control (0 µM IAN).

-

Plot the percentage of inhibition against the IAN concentration to generate a dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol is for quantifying the expression levels of auxin-responsive genes in Arabidopsis seedlings treated with IAN.

Objective: To measure the change in transcript abundance of auxin-responsive genes (e.g., IAA1, GH3.3) in response to IAN treatment.

Materials:

-

Arabidopsis thaliana seedlings

-

IAN solution

-

Liquid MS medium

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., ACTIN2)

-

Real-time PCR system

Procedure:

-

Seedling Growth and Treatment:

-

Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.

-

Treat the seedlings with a specific concentration of IAN (e.g., 10 µM) or a mock control for a defined time period (e.g., 1-3 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the seedlings and immediately freeze them in liquid nitrogen.

-

Extract total RNA using a commercial kit.

-

Synthesize first-strand cDNA from the total RNA.

-

-

qRT-PCR:

-

Set up the qPCR reactions with SYBR Green master mix, cDNA, and gene-specific primers.

-

Run the reactions in a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion

This compound serves as a significant, naturally occurring pro-hormone in the auxin family. Its mechanism of action is primarily indirect, relying on its enzymatic conversion to the active auxin, indole-3-acetic acid, by nitrilase enzymes. The resulting IAA then engages the canonical auxin signaling pathway to elicit a wide range of physiological responses critical for plant growth and development. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the nuanced role of IAN in auxin homeostasis and its potential applications in agriculture and drug development. Future research may focus on the tissue-specific regulation of nitrilase activity and the interplay between the IAN-dependent and other auxin biosynthetic pathways under various environmental conditions.

References

- 1. Arabidopsis mutants resistant to the auxin effects of indole-3-acetonitrile are defective in the nitrilase encoded by the NIT1 gene [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Nitrilases NIT1/2/3 Positively Regulate Flowering by Inhibiting MAF4 Expression in Arabidopsis [frontiersin.org]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Indoleacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Indoleacetonitrile (IAN), a key signaling molecule and synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Spectrometer Frequency |

| 8.26 | br s | N-H (Indole) | CDCl₃ | 399.65 MHz |

| 7.56 | d | H-4 | CDCl₃ | 89.56 MHz |

| 7.41 | d | H-7 | CDCl₃ | 399.65 MHz |

| 7.23 | m | Aromatic H | CDCl₃ | 90 MHz |

| 7.18 | t | H-6 | CDCl₃ | 399.65 MHz |

| 7.13 | t | H-5 | CDCl₃ | 399.65 MHz |

| 7.07 | s | H-2 | CDCl₃ | 399.65 MHz |

| 3.78 | s | -CH₂-CN | CDCl₃ | 89.56 MHz |

| 3.42 | s | -CH₂-CN | CDCl₃ | 399.65 MHz |

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |

| 136.3 | C-7a | CDCl₃ | 25.16 MHz |

| 127.0 | C-3a | CDCl₃ | 25.16 MHz |

| 124.1 | C-2 | CDCl₃ | 25.16 MHz |

| 122.6 | C-6 | CDCl₃ | 25.16 MHz |

| 120.1 | C-5 | CDCl₃ | 25.16 MHz |

| 118.5 | C-4 | CDCl₃ | 25.16 MHz |

| 117.6 | -CN | CDCl₃ | 25.16 MHz |

| 111.6 | C-7 | CDCl₃ | 25.16 MHz |

| 107.5 | C-3 | CDCl₃ | 25.16 MHz |

| 18.2 | -CH₂-CN | CDCl₃ | 25.16 MHz |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (Indole) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N stretch (Nitrile) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 156 | 81.7 | [M]⁺ (Molecular Ion) |

| 155 | 100.0 | [M-H]⁺ |

| 130 | 48.3 | [M-CN]⁺ |

| 129 | 14.5 | [M-HCN]⁺ |

| 128 | 14.2 | |

| 102 | 9.5 | |

| 77 | 11.7 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a clean, dry 5 mm NMR tube. To ensure homogeneity, the sample can be gently vortexed. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2.1.2. Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz, 399.65 MHz, or a similar field strength.

-

For ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all proton signals, typically from 0 to 10 ppm.

-

For ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The spectral width is set to cover the range of carbon chemical shifts, generally from 0 to 200 ppm.

2.1.3. Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phase-corrected and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring minimal sample preparation. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. For solution-state IR, the sample is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure solvent) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

2.2.3. Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

2.3.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

2.3.2. Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample solution is introduced into the ion source. Electron Ionization (EI) is a common ionization technique for this type of molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).